molecular formula C16H18N2O2 B2434228 2-Furyl 4-benzylpiperazinyl ketone CAS No. 346698-80-4

2-Furyl 4-benzylpiperazinyl ketone

Cat. No.: B2434228
CAS No.: 346698-80-4
M. Wt: 270.332
InChI Key: YGRGLGPDOSSBPC-UHFFFAOYSA-N
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Description

2-Furyl 4-benzylpiperazinyl ketone is a chemical compound that falls under the category of furan derivatives . Furan derivatives are known to be structural units of many biologically active compounds and natural products, and have found a broad application in medicines .


Synthesis Analysis

The synthesis of furfuryl aryl (alkyl) ketones, which include this compound, can be divided into two main groups . The first group includes cyclization reactions leading to the furan ring closure.

Scientific Research Applications

Catalytic Cyclopropanation of Alkenes

The reaction of alkenes with conjugated ene-yne-ketones, such as 1-benzoyl-2-ethynylcycloalkenes, in the presence of a catalytic amount of transition metal compounds, leads to the formation of 5-phenyl-2-furylcyclopropane derivatives. This process involves a (2-furyl)carbene complex as a key intermediate, demonstrating the utility of furan-containing compounds in cyclopropanation reactions (Miki et al., 2004).

Palladium-catalyzed Carbene Migratory Insertion

Palladium-catalyzed cross-coupling reactions between various bromides and conjugated ene-yne-ketones yield 2-alkenyl-substituted furans. This novel coupling reaction involves multiple steps, including oxidative addition, alkyne activation-cyclization, and palladium carbene migratory insertion, showcasing the role of 2-furyl groups in complex organic synthesis (Xia et al., 2013).

Flow Photo-Nazarov Reactions

The Nazarov reactions of 2-furyl vinyl ketones and related heteroaromatic enones, using a flow photochemical approach, highlight the capacity of 2-furyl groups to engage in cyclization reactions under mild conditions. This method provides access to furan-fused cyclopentanones, a structure prevalent in many biologically active compounds (Ashley et al., 2018).

Synthesis of Furan Derivatives

A study on the reaction of 2-(α-bromoacetyl)-phenoxathiin with substituted formyl-aroxides demonstrates the synthesis of fluorescent benzo(b)furyl 2-phenoxathiinyl ketones. This research underlines the versatility of furyl-containing compounds in the synthesis of fluorescent materials, which can have applications in chemical sensing and imaging (Răduţiu et al., 2007).

Aldol Reductive Coupling

The catalytic hydrogenation of methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK) in the presence of aldehydes, using tri-2-furylphosphine-ligated rhodium catalysts, leads to aldol products with high levels of syn-diastereoselectivity. This reaction highlights the utility of furyl groups in stereoselective synthesis, preserving various functional groups under mild conditions (Jung et al., 2006).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGLGPDOSSBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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